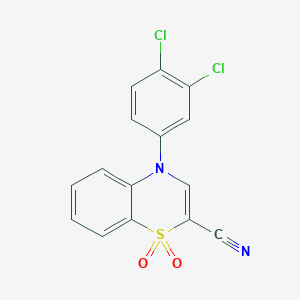

4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-dichlorophenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a useful research compound. Its molecular formula is C15H8Cl2N2O2S and its molecular weight is 351.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitory Action

- Diuretics with Carbonic Anhydrase Inhibitory Action : A review covering the patent and literature from 2005 to 2013 discusses sulfonamide diuretics with carbonic anhydrase (CA) inhibitory properties. These drugs, which include benzothiadiazines, are utilized in treating conditions like obesity, cancer, epilepsy, and hypertension. The review suggests that these compounds exert therapeutic activity through the inhibition of CA isoforms present in kidneys and blood vessels. This inhibition contributes to blood pressure lowering effects and has organ-protective activity. The review also touches on the drug design implications of sulfonamide CA inhibitors (Carta & Supuran, 2013).

Environmental Impact and Degradation

- Chlorophenols in Municipal Solid Waste Incineration : Chlorophenols, including dichlorophenyl compounds, are discussed in the context of their role as precursors of dioxins in Municipal Solid Waste Incineration (MSWI). The review highlights the correlation between chlorophenol concentrations and dioxin formation, suggesting pathways for their generation and degradation in environmental settings (Peng et al., 2016).

Synthetic Strategies and Biological Activities

Synthetic Strategies of Benzothiazines : This review presents various synthetic strategies for benzothiazine derivatives, highlighting their industrial uses and potential as drug candidates for diseases like cancer, hypertension, and infections. The review emphasizes the nitrogen-sulfur axis in benzothiazines, which aids their functionality in drug development (Mir, Dar, & Dar, 2020).

Biologically Attractive Scaffold of 1,4-Benzothiazines : The review focuses on 1,4-benzothiazine derivatives, noting their versatile biological activities and potential in regulating various types of cancer. The compilation of synthetic strategies and structure-activity relationship (SAR) studies provides a foundation for further research into these compounds (Rai et al., 2017).

Mechanism of Action

Target of Action

The compound belongs to the class of thiazolidinones . Thiazolidinones are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Mode of Action

The mode of action of thiazolidinones can vary depending on the specific compound and its targets. Some thiazolidinones are known to inhibit the biosynthesis of the peptidoglycan polymer essential for the cell wall of bacteria .

Biochemical Pathways

Thiazolidinones can affect various biochemical pathways depending on their specific targets. For example, some thiazolidinones are involved in the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some thiazolidinones are known to have anti-inflammatory and analgesic properties .

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O2S/c16-12-6-5-10(7-13(12)17)19-9-11(8-18)22(20,21)15-4-2-1-3-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTMXJDIFLMTAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)

![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2955042.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)

![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)

![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)